molecular formula C10H12Cl2O2 B8033207 4-Butoxy-2,3-dichlorophenol

4-Butoxy-2,3-dichlorophenol

Cat. No.: B8033207
M. Wt: 235.10 g/mol
InChI Key: LJDTYEJJZPOLDQ-UHFFFAOYSA-N
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Description

4-Butoxy-2,3-dichlorophenol is a chemical compound belonging to the class of chlorophenols. It is characterized by the presence of two chlorine atoms and a butoxy group attached to a phenol ring. This compound has gained attention due to its potential biological activity and its applications in various industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,3-dichlorophenol typically involves the chlorination of 4-butoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 3 positions of the phenol ring. The reaction can be catalyzed by various agents, including ferric chloride or aluminum chloride, and is usually conducted in an organic solvent such as dichloromethane .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-2,3-dichlorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form the corresponding hydroquinone.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Formation of dichloroquinones.

    Reduction: Formation of dichlorohydroquinones.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a reference standard in analytical chemistry

Mechanism of Action

The mechanism of action of 4-Butoxy-2,3-dichlorophenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic activities, leading to its antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cellular metabolism .

Comparison with Similar Compounds

  • 2,3-Dichlorophenol
  • 2,4-Dichlorophenol
  • 2,5-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,4-Dichlorophenol
  • 3,5-Dichlorophenol

Comparison: 4-Butoxy-2,3-dichlorophenol is unique due to the presence of the butoxy group, which imparts different physicochemical properties compared to other dichlorophenols. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-butoxy-2,3-dichlorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O2/c1-2-3-6-14-8-5-4-7(13)9(11)10(8)12/h4-5,13H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDTYEJJZPOLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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